Ethyl 3-aminofuran-2-carboxylate
Overview
Description
Ethyl 3-aminofuran-2-carboxylate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with an amino group at the 3-position and an ethyl ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-aminofuran-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with ethylamine under specific conditions
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-aminofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products:
Oxidation: Nitro-furan derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Ethyl 3-aminofuran-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of polymers and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3-aminofuran-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
Ethyl 2-aminofuran-3-carboxylate: Similar structure but with different substitution positions.
Methyl 3-aminofuran-2-carboxylate: Similar functional groups but with a methyl ester instead of an ethyl ester.
3-Aminofuran-2-carboxylic acid: Lacks the ester group, affecting its reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and an ethyl ester group makes it versatile for various synthetic and research applications.
Properties
IUPAC Name |
ethyl 3-aminofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXELJVYXYWJKFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CO1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717180 | |
Record name | Ethyl 3-aminofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196152-35-8 | |
Record name | 2-Furancarboxylic acid, 3-amino-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196152-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-aminofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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